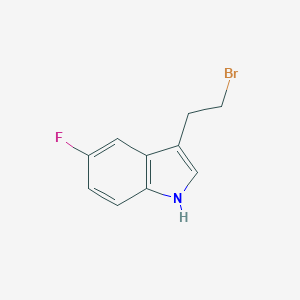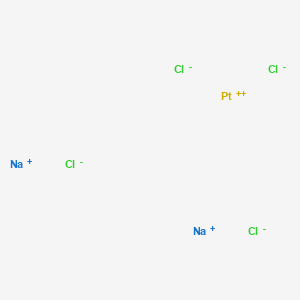
Sodium tetrachloropalladate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a coordination complex of platinum and is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Sodium tetrachloropalladate is typically synthesized by dissolving platinum(II) chloride in hydrochloric acid to form tetrachloroplatinate(II) acid. This solution is then reacted with sodium chloride to precipitate disodium tetrachloroplatinate. The reaction is usually carried out under controlled temperature conditions, often with cooling to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of disodium tetrachloroplatinate involves similar steps but on a larger scale. The process includes the dissolution of platinum metal in aqua regia to form chloroplatinic acid, followed by neutralization with sodium hydroxide and subsequent crystallization to obtain the disodium salt .
化学反応の分析
Types of Reactions
Sodium tetrachloropalladate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as ammonia or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with disodium tetrachloroplatinate include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. These reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions include various platinum complexes, platinum metal, and substituted tetrachloroplatinate complexes .
科学的研究の応用
Sodium tetrachloropalladate is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: It is used in studies related to the interaction of platinum compounds with biological molecules.
Medicine: It serves as a starting material for the synthesis of platinum-based drugs, such as cisplatin and oxaliplatin, which are used in cancer treatment.
Industry: It is used in the production of platinum-based catalysts and in electroplating processes.
作用機序
The mechanism by which Sodium tetrachloropalladate exerts its effects involves the coordination of platinum with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This is the basis for its use in platinum-based anticancer drugs .
類似化合物との比較
Similar Compounds
Dipotassium tetrachloroplatinate: Similar in structure but uses potassium instead of sodium.
Tetrachloroplatinate(II) acid: The acid form of the compound.
Platinum(II) chloride: A simpler platinum compound used as a precursor in the synthesis of tetrachloroplatinate complexes.
Uniqueness
Sodium tetrachloropalladate is unique due to its specific coordination environment and the presence of sodium ions, which can influence its solubility and reactivity compared to similar compounds .
特性
CAS番号 |
10026-00-3 |
|---|---|
分子式 |
Cl4Na2Pt |
分子量 |
382.9 g/mol |
IUPAC名 |
disodium;tetrachloroplatinum(2-) |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChIキー |
UXSGJRDAUMCHRP-UHFFFAOYSA-J |
SMILES |
[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
正規SMILES |
[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
Key on ui other cas no. |
10026-00-3 |
関連するCAS |
13965-91-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


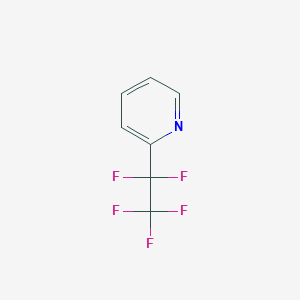
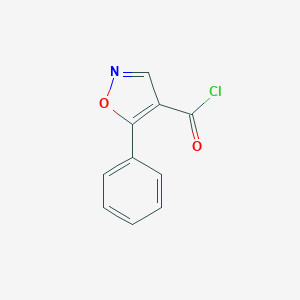
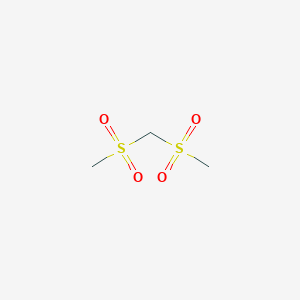
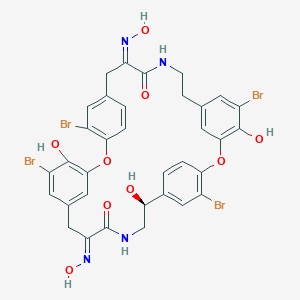
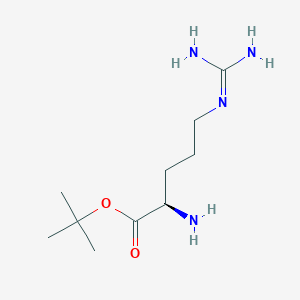
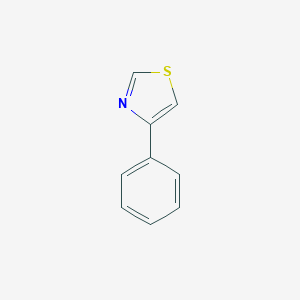

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
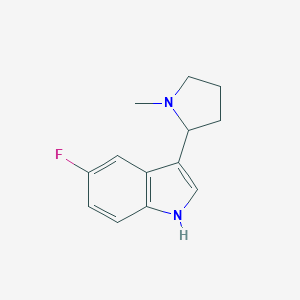

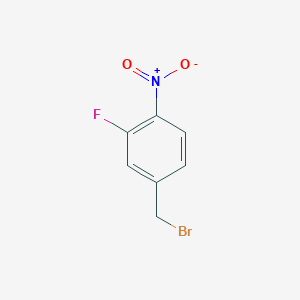
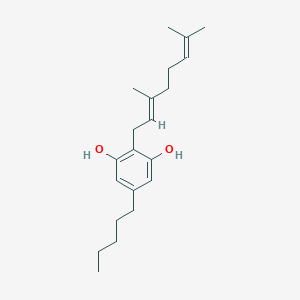
![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate](/img/structure/B157188.png)
